Cas no 35455-20-0 ((2S)-2-amino-3-fluoropropanoic acid)
(2S)-2-amino-3-fluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
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- D-Alanine, 3-fluoro-
- (S)-3-fluoroalanine
- (2S)-2-amino-3-fluoropropanoic acid
- 35455-20-0
- 3-Fluoro-D-alanine
- Q27264689
- EN300-213923
- 3-Fluoro-D-alanine [MI]
- CHEMBL2111117
- beta-Fluoro-D-alanine
- UNII-6E8IWO1KN2
- 6E8IWO1KN2
- AC1L980Q
- SCHEMBL5578002
- CTK1B6933
- DTXSID40331441
- C02638
- (S)-2-Amino-3-fluoropropanoic acid
- (2S)-2-amino-3-fluoro-propanoic acid
- ZINC01529483
- (S)-2-Amino-3-fluoropropanoicacid
- UYTSRQMXRROFPU-UWTATZPHSA-N
- .BETA.-FLUORO-D-ALANINE
-
- MDL: MFCD00869536
- Inchi: 1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1
- InChI Key: UYTSRQMXRROFPU-UWTATZPHSA-N
- SMILES: FC[C@H](C(=O)O)N
Computed Properties
- Exact Mass: 107.03828
- Monoisotopic Mass: 107.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
(2S)-2-amino-3-fluoropropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Bestfluorodrug | YFA00024-0.1g |
(S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 97% | 0.1g |
¥2390 | 2023-09-19 | |
| Bestfluorodrug | YFA00024-0.5g |
(S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 97% | 0.5g |
¥7400 | 2023-09-19 | |
| Bestfluorodrug | YFA00024-1.0g |
(S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 97% | 1.0g |
¥12000 | 2023-01-04 | |
| Enamine | EN300-213923-0.05g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 0.05g |
$1723.0 | 2023-09-16 | ||
| Enamine | EN300-213923-0.1g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 0.1g |
$1804.0 | 2023-09-16 | ||
| Enamine | EN300-213923-0.25g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 0.25g |
$1887.0 | 2023-09-16 | ||
| Enamine | EN300-213923-0.5g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 0.5g |
$1968.0 | 2023-09-16 | ||
| Enamine | EN300-213923-1.0g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 1g |
$2050.0 | 2023-05-31 | ||
| Enamine | EN300-213923-2.5g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 2.5g |
$4019.0 | 2023-09-16 | ||
| Enamine | EN300-213923-5.0g |
(2S)-2-amino-3-fluoropropanoic acid |
35455-20-0 | 5g |
$5949.0 | 2023-05-31 |
(2S)-2-amino-3-fluoropropanoic acid Related Literature
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Andrew Sutherland,Christine L. Willis Nat. Prod. Rep. 2000 17 621
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2. Organic halidesSteven D. R. Christie J. Chem. Soc. Perkin Trans. 1 1999 737
Additional information on (2S)-2-amino-3-fluoropropanoic acid
Comprehensive Guide to (2S)-2-amino-3-fluoropropanoic acid (CAS No. 35455-20-0): Properties, Applications, and Research Insights
(2S)-2-amino-3-fluoropropanoic acid (CAS No. 35455-20-0) is a fluorinated amino acid derivative gaining significant attention in pharmaceutical and biochemical research. This chiral compound belongs to the class of non-proteinogenic amino acids, characterized by the presence of a fluorine atom at the β-position. The stereospecific (2S) configuration makes it particularly valuable for studying enzyme-substrate interactions and designing bioactive molecules.
The molecular structure of 35455-20-0 features both amino and carboxyl functional groups, with the fluorine substitution creating unique electronic effects that influence its physicochemical properties. Researchers have noted its enhanced metabolic stability compared to non-fluorinated analogs, making it attractive for medicinal chemistry applications. Current studies focus on its potential as a building block for peptide therapeutics and its role in modulating biological activity through fluorine-specific interactions.
In pharmaceutical development, (2S)-2-amino-3-fluoropropanoic acid serves as a crucial intermediate for drug discovery programs. Its ability to influence protein binding affinity and bioavailability has led to investigations in cancer therapeutics and neurological disorders. The compound's fluorine atom participates in unique hydrogen bonding patterns and dipole interactions, which are currently being explored in structure-activity relationship studies.
The synthesis of 35455-20-0 typically involves asymmetric catalytic methods to ensure high enantiomeric purity. Recent advancements in organofluorine chemistry have improved yields and reduced environmental impact of production processes. Analytical characterization employs NMR spectroscopy (particularly 19F-NMR), mass spectrometry, and chiral HPLC to verify structural integrity and purity.
From a commercial perspective, demand for (2S)-2-amino-3-fluoropropanoic acid has grown steadily due to expanding applications in peptide-based drugs and bioconjugation techniques. The market shows particular interest in its use for developing PET imaging probes and targeted therapies. Current research trends examine its potential in antibody-drug conjugates (ADCs) and as a modifier for protein stability enhancement.
Environmental and safety studies indicate that 35455-20-0 requires standard laboratory handling precautions. While not classified as hazardous under normal conditions, researchers emphasize proper personal protective equipment when working with this compound. Its biodegradation profile and ecotoxicity are subjects of ongoing investigation as part of green chemistry initiatives.
The scientific community continues to explore novel applications for (2S)-2-amino-3-fluoropropanoic acid, with recent publications highlighting its utility in enzyme inhibition studies and metabolic pathway modulation. Its unique combination of fluorine effects and chiral specificity makes it a versatile tool for addressing current challenges in drug resistance and therapeutic targeting.
Future directions for 35455-20-0 research include optimization of large-scale synthesis methods, exploration of its supramolecular chemistry potential, and development of fluorine-containing peptide libraries. The compound's growing importance reflects broader trends in precision medicine and rational drug design, positioning it as a valuable asset for next-generation pharmaceutical development.
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